2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

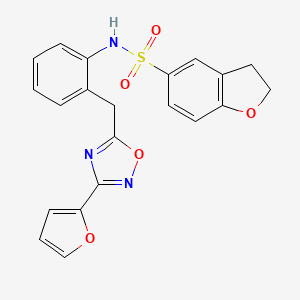

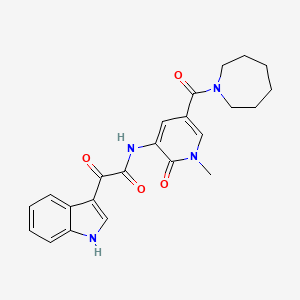

“2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known to be potent reagents in organic and medicinal synthesis . This compound also contains an amino group and a hydroxyl group attached to an ethane backbone .

Molecular Structure Analysis

The molecular structure of “2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol” consists of a pyrazole ring with a methyl group attached to one of the nitrogen atoms. Additionally, there is an ethane backbone with an amino group and a hydroxyl group attached .

科学的研究の応用

Eco-friendly Synthesis Strategy of Pyrazolic Carboxylic α-Amino Esters

A study by Mabrouk et al. (2020) developed an eco-friendly synthesis strategy for new pyrazolyl α-amino esters derivatives. The research utilized computational studies based on the Density Functional Theory (DFT) to predict the feasibility of synthesis reactions in the laboratory. This approach aimed at creating new active biomolecules through O-alkylation reactions between methyl α-azidoglycinate N-benzoylated and primary pyrazole alcohols, including compounds similar to 2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, achieving overall yields of 73.5% to 87% (Mabrouk et al., 2020).

Synthesis and Characterization of Pyrazole Derivatives

Titi et al. (2020) explored the synthesis and characterization of pyrazole derivatives, including the reaction of hydroxymethyl pyrazole derivatives with primary amines to yield various bioactive compounds. The research further delved into the crystallographic analysis and theoretical calculations of these compounds, affirming their potential antitumor, antifungal, and antibacterial activities (Titi et al., 2020).

Catalysis Using Nano α-Al2O3 Supported Compounds

Another study by Maleki and Ashrafi (2014) presented the application of NH4H2PO4/Al2O3 as a novel and heterogeneous catalyst for synthesizing pyrano[2,3-c]pyrazole derivatives from the condensation of various compounds. This research highlights the efficiency, environmental friendliness, and applicability of using supported catalysts in synthesizing complex heterocyclic compounds (Maleki & Ashrafi, 2014).

Synthesis of Substituted 2-Amino-5,6,7,8-tetrahydro-4H-benzo[b]pyrans

Research by Shestopalov et al. (2003) focused on synthesizing substituted 2-aminobenzo[b]pyrans through three-component condensation, demonstrating the compound's role in forming structurally complex molecules. The study provided insights into the molecular and crystal structure of these compounds, enhancing understanding of their chemical behavior (Shestopalov et al., 2003).

将来の方向性

作用機序

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing a range of biological activities .

Mode of Action

This interaction can result in the inhibition or activation of the target, depending on the specific nature of the compound and the target .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, leading to a range of downstream effects .

Pharmacokinetics

The compound’s solubility in water and other polar solvents suggests it may have good bioavailability .

Result of Action

Similar compounds have been found to have a range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

特性

IUPAC Name |

2-amino-1-(2-methylpyrazol-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-9-5(2-3-8-9)6(10)4-7/h2-3,6,10H,4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBKHMGUTTZJGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B2953647.png)

![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2953648.png)

![1-(4-Butoxyphenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2953649.png)

![N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2953653.png)

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2953654.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2953658.png)

![N'-[(4-fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2953662.png)

![3-{[(2-Ethoxyethyl)amino]methyl}phenol](/img/structure/B2953665.png)